3-Chlorobicyclo[1.1.1]pentan-1-amine
Description
The Bicyclo[1.1.1]pentane Scaffold: A Unique Strained Ring System
The bicyclo[1.1.1]pentane (BCP) scaffold is a fascinating and highly strained carbocyclic system. springernature.com First synthesized in 1964 by Wiberg and his colleagues, it was initially a subject of curiosity due to its unusual geometry and significant strain energy, which is approximately 66.6 kcal mol⁻¹ higher than its acyclic counterpart, pentane. nih.govacs.org This high degree of strain, a consequence of its bridged cyclobutane (B1203170) structure, would typically suggest instability. However, the BCP core is remarkably robust and kinetically stable. nih.govacs.org
The structure of BCP is characterized by two bridgehead carbon atoms connected by three one-carbon bridges. This arrangement results in a rigid, cage-like structure with substituents at the 1 and 3 positions pointing in opposite directions, creating a linear exit vector of 180°, similar to a para-substituted benzene (B151609) ring. nih.govacs.org Despite this geometric similarity, the distance between the substituents is shorter by about 1 Å compared to the aromatic analogue. nih.gov The fully sp³-hybridized nature of the BCP scaffold makes it a hydrophobic group, ideal for occupying enzyme pockets where π-π interactions are not required. nih.gov
The unique electronic properties of the BCP scaffold are also a subject of academic interest. The strain within the ring system leads to an increase in the s-character of the C-N bond in BCP amines, which, contrary to expectations, does not diminish their nucleophilicity. nih.gov In fact, BCP-amine has been shown to have a significantly higher intrinsic nucleophilicity than aniline (B41778). nih.gov
Academic Significance of 3-Chlorobicyclo[1.1.1]pentan-1-amine and Related BCP Amines
Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as important building blocks in medicinal chemistry, largely due to their role as bioisosteres of arylamines. rsc.org The substitution of an aniline moiety with a BCPA can lead to improvements in a drug candidate's metabolic stability, bioavailability, and excretion profile. rsc.org This has driven the development of numerous synthetic protocols to efficiently produce these valuable molecules. rsc.org
The compound this compound, available as its hydrochloride salt, is a key example of a functionalized BCP amine. sigmaaldrich.combldpharm.comfluorochem.co.uk The presence of the chlorine atom provides a handle for further chemical modification, allowing for the introduction of diverse functionalities. This is particularly valuable in drug discovery, where the ability to create a library of analogues for structure-activity relationship (SAR) studies is crucial. The development of methods for the synthesis of unsymmetrically 1,3-difunctionalized BCP derivatives has been a significant challenge and an area of active research. thieme-connect.com
The academic significance of BCP amines is underscored by their ability to confer advantageous physicochemical properties. For instance, replacing a phenyl ring with a BCP scaffold can enhance aqueous solubility and metabolic stability. nih.gov The exceptional reactivity of the bridgehead amine on the BCP scaffold, attributed to low steric hindrance and high intrinsic nucleophilicity, further enhances its utility in synthesis. nih.gov
Role as a Three-Dimensional Scaffold in Chemical Sciences
In modern drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules towards structures with greater three-dimensional (3D) character. nih.gov Increasing the fraction of sp³-hybridized carbon atoms in a drug candidate has been shown to correlate positively with clinical success. nih.gov The BCP scaffold is a prime example of a rigid, 3D framework that can be used to achieve this. bldpharm.comtcd.ie
The use of BCP as a bioisosteric replacement for moieties like para-substituted benzene rings, internal alkynes, and tert-butyl groups is a key strategy for introducing 3D character into molecules. acs.orgthieme-connect.comthieme-connect.com This substitution can lead to significant improvements in pharmacokinetic properties, such as enhanced solubility, greater metabolic stability, and reduced non-specific binding. bldpharm.comprinceton.edu For example, the replacement of a benzene ring in a γ-secretase inhibitor with a BCP scaffold by Pfizer resulted in a notable improvement in solubility, cell membrane permeability, and metabolic stability, while maintaining the compound's activity. bldpharm.com
The rigid nature of the BCP scaffold allows for the precise positioning of functional groups in three-dimensional space, which can be advantageous for optimizing interactions with biological targets. tcd.ie This has led to the exploration of BCPs in materials science as well, for applications such as molecular rods and linkers in metal-organic frameworks. nih.gov The development of synthetic methods to access BCPs with diverse substitution patterns, including at the bridge positions, is expanding the accessible chemical space for drug discovery and materials science. nih.govprinceton.edu
Compound Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 1886967-24-3 | C₅H₈ClN | 117.58 | - |
| This compound hydrochloride | 1886967-25-4 | C₅H₉Cl₂N | 154.04 | Solid |
Properties
Molecular Formula |
C5H8ClN |
|---|---|
Molecular Weight |
117.58 g/mol |
IUPAC Name |
3-chlorobicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C5H8ClN/c6-4-1-5(7,2-4)3-4/h1-3,7H2 |
InChI Key |
UBDMCGLTLPKOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chlorobicyclo 1.1.1 Pentan 1 Amine and Its Derivatives
Strategies for Bicyclo[1.1.1]pentane Framework Construction
The unique, highly strained cage structure of bicyclo[1.1.1]pentanes necessitates specialized synthetic approaches. The two most prominent and practical strategies for constructing the BCP skeleton involve the manipulation of two key strained precursors: [1.1.1]propellane and bicyclo[1.1.0]butanes. nih.gov These methods provide access to a diverse array of 1,3-disubstituted BCPs, which are crucial intermediates for the synthesis of compounds like 3-chlorobicyclo[1.1.1]pentan-1-amine.
[1.1.1]Propellane-Mediated Transformations
[1.1.1]Propellane is a cornerstone in BCP synthesis due to the exceptional reactivity of the central bond connecting the two bridgehead carbons. acs.org The significant strain energy of approximately 66 kcal/mol associated with this bond facilitates its cleavage through various strain-release reactions. nih.gov These transformations are broadly categorized into radical, nucleophilic, and electrophilic pathways, often employed in multicomponent reactions to rapidly build molecular complexity. researchgate.net
Radical-mediated reactions are the most common methods for functionalizing [1.1.1]propellane. acs.org The addition of a radical species to propellane initiates the cleavage of the central C1-C3 bond, generating a bridgehead BCP radical. This intermediate can then be trapped by another reagent to yield a 1,3-disubstituted BCP.
Photoredox catalysis has emerged as a powerful tool for generating the initial radical species under mild conditions. For instance, a three-component radical coupling of [1.1.1]propellane with electron-deficient aromatic cycles and Katritzky salts can produce structurally diverse alkyl-arylated BCPs. researchgate.net The mechanism involves the light-mediated generation of an alkyl radical, which adds to propellane. The resulting BCP radical then engages in a site-selective arylation. researchgate.net
A general overview of a radical addition process is depicted below:
| Step | Description |
| 1. Initiation | Generation of a radical species (R•) from a suitable precursor, often via photoredox catalysis or thermal initiation. |
| 2. Propagation | The radical (R•) adds to [1.1.1]propellane, cleaving the central C-C bond to form a bicyclo[1.1.1]pentyl radical intermediate. |
| 3. Trapping | The BCP radical is trapped by a radical scavenger or participates in a subsequent reaction (e.g., atom transfer, coupling) to yield the final 1,3-disubstituted product. |
This pathway has been successfully applied to synthesize a wide array of BCP derivatives, including those with functional groups amenable to further transformation into amines and halides. For example, radical acylation of [1.1.1]propellane with aldehydes provides a direct route to BCP ketones, which can be further elaborated. acs.org Similarly, a radical multicomponent carboamination of [1.1.1]propellane has been developed to produce multifunctionalized BCP derivatives, including 3-substituted BCP-amines. nih.gov
The reaction of [1.1.1]propellane with nucleophiles provides another strategic avenue to the BCP core. Organometallic reagents, such as Grignard reagents and organolithiums, are common nucleophiles in these transformations. thieme-connect.de The addition of the nucleophile to one bridgehead carbon of propellane results in the cleavage of the central bond and the formation of a BCP anion at the opposing bridgehead, which can then be quenched with an electrophile.
A notable example is the reaction with 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable, crystalline solid that can be synthesized from [1.1.1]propellane and iodine. acs.org DIBCP can subsequently react with various nucleophiles, providing a practical route to a range of BCP derivatives. acs.org The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane, proceeding through a two-electron pathway, demonstrates the utility of anionic nucleophiles in forming BCP-containing structures that can be further converted to ketones. nih.gov
The general sequence for nucleophilic addition is as follows:
| Reagent | Conditions | Product Type |
| R-MgX | Ether, r.t. | 1-Alkyl-3-halobicyclo[1.1.1]pentanes |
| R-Li | Ether, low temp. | 1-Alkyl-3-lithiated bicyclo[1.1.1]pentanes |
| N-Heterocycles | Acetone | Bicyclo[1.1.1]pentylpyridinium salts |
These methods offer a complementary approach to radical pathways, particularly for installing functionalities that are not readily accessible through radical means.
While less common due to the propensity of BCP cations to decompose, the electrophilic activation of [1.1.1]propellane has been developed as a viable strategy. bohrium.comnih.gov This approach typically involves the formation of a halogen bond complex with an electrophilic reagent, such as N-iodosuccinimide (NIS), which facilitates the attack of weak nucleophiles. bohrium.comnih.gov
This method has been successfully employed for the synthesis of nitrogen- and sulfur-substituted BCPs. bohrium.comnih.gov For example, the reaction of [1.1.1]propellane with anilines and azoles in the presence of an electrophilic halogen source yields the corresponding N-substituted BCPs. nih.gov Computational studies have shown that the halogen bonding interaction promotes nucleophilic attack while preventing the decomposition of the BCP cage. bohrium.comnih.gov This strategy is particularly useful for incorporating heterocyclic thiols, which are generally unreactive in radical additions to propellane. nih.gov
Multicomponent reactions (MCRs) involving [1.1.1]propellane are highly efficient for the rapid construction of complex BCP derivatives in a single step. nih.govnih.gov These reactions often leverage radical pathways, combining a radical precursor, [1.1.1]propellane, and a trapping agent.
A notable example is the transition metal-free, three-component synthesis of BCP boronates. In this process, radicals generated from carboxylic acids or organohalides add to [1.1.1]propellane, and the resulting BCP radical is trapped by a boronic ester. nih.gov This provides access to versatile BCP-boronate building blocks that can be further functionalized. nih.gov Photocatalysis is frequently employed to enable these transformations under mild conditions. nih.govchemrxiv.org For instance, a visible-light photoredox-catalyzed three-component radical coupling has been developed to access structurally diverse alkyl-arylated BCPs. researchgate.net These MCRs exhibit broad substrate scope and high functional group tolerance, making them powerful tools for generating libraries of BCP derivatives for applications in medicinal chemistry. nih.govchemrxiv.org
| Reaction Type | Key Reagents | Product |
| Dicarbofunctionalization | Alkyl/Aryl Halides, [1.1.1]propellane, B₂pin₂ | 1-Alkyl/Aryl-3-boryl-BCPs |
| Carboamination | Alkyl Halide, [1.1.1]propellane, Amine Source | 1-Alkyl-3-amino-BCPs |
| Alkylacylation | Hypervalent Iodine Salts, Aldehydes, [1.1.1]propellane | 1-Alkyl-3-acyl-BCPs |
Carbene Insertion into Bicyclo[1.1.0]butanes
An alternative and powerful strategy for constructing the BCP framework is the insertion of a carbene into the central C-C bond of a bicyclo[1.1.0]butane (BCB). nih.govresearchgate.net This method is particularly attractive as it can provide access to bridge-substituted BCPs, a class of compounds that is challenging to synthesize via propellane-based routes. chemrxiv.org
The reaction typically involves the generation of a metal carbene from a suitable precursor, such as a triftosylhydrazone, which then reacts with the BCB. chemrxiv.org This approach has been successfully used to synthesize 1,2,3-trisubstituted BCPs, including those with trifluoromethylated quaternary centers. chemrxiv.org The reaction is operationally simple and accommodates a wide range of substituted BCBs and carbene precursors. chemrxiv.org
Furthermore, the insertion of difluorocarbene into BCBs has been shown to produce 2,2-difluorinated BCP derivatives. nih.gov The resulting gem-difluorinated BCPs are stable and can be further functionalized at the bridgehead positions. nih.gov This methodology opens up new avenues for creating BCPs with novel substitution patterns, expanding the accessible chemical space for drug discovery. nih.govchinesechemsoc.org
Installation of Bridgehead Amine Functionality
The introduction of an amine group at the bridgehead position of the bicyclo[1.1.1]pentane (BCP) core is a critical transformation for the synthesis of BCPAs. A variety of methods, ranging from classical rearrangement reactions to modern strain-release and radical-based strategies, have been developed to achieve this. nih.govresearchgate.net
Historically, the synthesis of the parent compound, bicyclo[1.1.1]pentan-1-amine, relied on multi-step sequences starting from elaborated BCP precursors. acs.orgeurekalert.org These early methods, while foundational, often involved harsh reaction conditions, toxic reagents, and produced limited quantities of the desired product. eurekalert.org
The Schmidt reaction provides a direct method to convert a carboxylic acid into a primary amine with the loss of one carbon atom as carbon dioxide. wikipedia.org This reaction involves treating the carboxylic acid with hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org The process is closely related to the Curtius rearrangement, but generates the acyl azide (B81097) intermediate in situ. wikipedia.org
In the context of BCPs, bicyclo[1.1.1]pentane-1-carboxylic acid can be converted to bicyclo[1.1.1]pentan-1-amine. thieme-connect.com The reaction proceeds through the formation of a protonated azido (B1232118) ketone intermediate, which then undergoes rearrangement with the migration of the bicyclopentyl (B158630) group and expulsion of dinitrogen gas, ultimately yielding the target amine after hydrolysis of the resulting isocyanate. wikipedia.org Timberlake utilized the Schmidt reaction to convert bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding amine. acs.org
Table 1: Schmidt Rearrangement for Bicyclo[1.1.1]pentan-1-amine Synthesis
| Starting Material | Reagents | Product | Key Transformation | Reference |
|---|
The Hofmann rearrangement is another classical method for the synthesis of primary amines, this time starting from a primary amide. wikipedia.org The reaction involves treating the amide with bromine and a strong base, such as sodium hydroxide. masterorganicchemistry.comyoutube.com This process converts the primary amide into a primary amine with one fewer carbon atom. wikipedia.org
The mechanism involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to form an isocyanate. wikipedia.orgmasterorganicchemistry.com This isocyanate is then hydrolyzed in the aqueous basic medium to the corresponding amine, releasing carbon dioxide. wikipedia.org Della and coworkers applied a Hofmann rearrangement protocol using iodosobenzene (B1197198) to synthesize bicyclo[1.1.1]pentan-1-amine from the corresponding amide, providing an alternative to the Schmidt reaction. acs.org
Table 2: Hofmann Rearrangement for Bicyclo[1.1.1]pentan-1-amine Synthesis
| Starting Material | Reagents | Product | Key Transformation | Reference |
|---|
Organolithium reagents are potent nucleophiles and can react with electrophilic aminating agents to form carbon-nitrogen bonds. The generation of bicyclo[1.1.1]pentan-1-yllithium from a suitable precursor, such as 1-iodobicyclo[1.1.1]pentane, allows for subsequent reaction with an electrophilic amine source. thieme-connect.comthieme-connect.de
Barbachyn and Toops demonstrated this approach by treating bicyclo[1.1.1]pentan-1-yllithium with lithium methoxyamine. thieme-connect.com While the free amine was not isolated directly in their report, the intermediate was trapped with benzoyl chloride to yield the corresponding benzamide, confirming the successful installation of the amine functionality. thieme-connect.com This method, however, suffered from low yields, limiting its practicality. thieme-connect.com
Table 3: Electrophilic Amination of Bicyclo[1.1.1]pentan-1-yllithium
| BCP Precursor | Reagents | Electrophilic Amine Source | Product (after trapping) | Reference |
|---|
A significant breakthrough in the synthesis of BCPAs came with the development of strain-release amination of [1.1.1]propellane. eurekalert.orgccspublishing.org.cn [1.1.1]Propellane is a highly strained molecule with a reactive central carbon-carbon bond. ccspublishing.org.cn This high degree of strain can be harnessed to drive reactions that form the more stable bicyclo[1.1.1]pentane system. nih.gov
In 2016, Baran and coworkers reported that [1.1.1]propellane could undergo a direct amination reaction with lithium amides (so-called "turbo-amides"). ccspublishing.org.cn This method provided a scalable and efficient route to monosubstituted BCPAs, overcoming many of the limitations of previous synthetic strategies. eurekalert.orgccspublishing.org.cn The reaction proceeds rapidly and tolerates a wide range of functional groups on the amine nucleophile. ccspublishing.org.cn This strategy has since been expanded to access a diverse array of BCP amines, including those derived from N-benzyl ketimines and other nitrogen nucleophiles. ccspublishing.org.cnrsc.org More recently, electrophilic activation of [1.1.1]propellane using a halogen bond complex has been shown to enable its reaction with neutral nucleophiles like anilines and azoles, further broadening the scope of strain-release amination. nih.govnih.gov
Table 4: Strain-Release Amination of [1.1.1]Propellane
| Nitrogen Source | Catalysts/Conditions | Product Type | Key Advantage | Reference |
|---|---|---|---|---|
| Lithium dialkylamides | "Turbo-amides" | Monosubstituted BCPAs | High efficiency, scalability | ccspublishing.org.cn |
| N-benzyl ketimines | In situ generated 2-azaallyl anions | BCP benzylamines | Mild conditions, broad scope | ccspublishing.org.cn |
Radical-based transformations have emerged as a powerful tool for the synthesis of complex molecules, and BCPAs are no exception. nih.gov The high reactivity of the central bond in [1.1.1]propellane makes it an excellent substrate for radical addition reactions. thieme-connect.com These methods often proceed under mild conditions and exhibit excellent functional group tolerance. nih.govresearchgate.net
Several strategies involving radical intermediates have been developed. One approach involves the generation of a nitrogen-centered radical that adds to [1.1.1]propellane. For example, Leonori's group demonstrated a visible-light-mediated process where electrophilic nitrogen radicals, generated from N-acyloxyphthalimides, react with [1.1.1]propellane in a divergent amino-functionalization. nih.gov Another strategy involves the addition of a carbon-centered radical to [1.1.1]propellane, followed by trapping of the resulting BCP-radical intermediate with a nitrogen-based radical trap. nih.gov These multicomponent reactions allow for the simultaneous introduction of both an amine functionality and another substituent at the C1 and C3 positions of the BCP core. nih.govresearchgate.net
Table 5: Radical Approaches for BCP Amine Synthesis | Radical Source | Reaction Type | Key Features | Reference | |---|---|---|---|---| | Electrophilic Nitrogen Radicals (from N-acyloxyphthalimides) | Visible-light photocatalysis | Divergent amino-functionalization of [1.1.1]propellane | nih.gov | | Carbon-centered radicals + Nitrogen radical trap | Multicomponent carboamination | One-step synthesis of multi-functionalized BCPAs | nih.gov | | α-Iodoaziridines | Photoredox catalysis | Generation of N-centered radicals for addition to [1.1.1]propellane | nih.gov |
Traditional Synthetic Routes to Bicyclo[1.1.1]pentan-1-amine
Selective Functionalization at the 3-Position (Chlorine Introduction)
The introduction of a chlorine atom at the C3 position of the bicyclo[1.1.1]pentan-1-amine scaffold is a critical transformation that provides a handle for further diversification through various cross-coupling reactions.
Halogenation Reactions on BCP Scaffolds
The halogenation of BCPs can be achieved through several synthetic routes, often involving the ring-opening of the highly strained precursor, [1.1.1]propellane. A noteworthy and efficient method for the synthesis of C3-halo substituted bicyclo[1.1.1]pentylamines is the catalyst-free halosulfoamidation of [1.1.1]propellane. nih.gov This reaction utilizes sodium hypohalites (like sodium hypochlorite (B82951) for chlorination) and sulfonamides to generate N-halosulfonamides in situ. These intermediates then undergo a radical addition to [1.1.1]propellane.
The proposed mechanism involves the in situ formation of an N-halosulfonamide, which then generates a nitrogen-centered radical. This radical adds to the central bond of [1.1.1]propellane, leading to the formation of a bridgehead BCP radical. This BCP radical then abstracts a halogen atom from another molecule of the N-halosulfonamide to yield the final 3-halo-substituted bicyclo[1.1.1]pentyl sulfonamide, which can be subsequently deprotected to afford the desired amine. This method is advantageous due to its mild, catalyst-free conditions and good functional group tolerance. nih.govnih.gov
Another general approach to 1-halo-3-substituted BCPs involves the triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0¹³]pentane (TCP) with alkyl halides. nsf.gov While this method is broad in scope, the direct and efficient synthesis of this compound is elegantly addressed by the halosulfoamidation reaction.
| Method | Reagents | Key Intermediate | Conditions | Advantages |
|---|---|---|---|---|
| Halosulfoamidation | [1.1.1]Propellane, Sodium Hypohalite, Sulfonamide | N-Halosulfonamide | Catalyst-free, mild | Direct access to C3-halo substituted BCP amines |
| Atom-Transfer Radical Addition | Tricyclo[1.1.1.0¹﹐³]pentane (TCP), Alkyl Halides, Triethylborane | BCP radical | Radical initiator required | Broad substrate scope |
Stereoselective Bridgehead Desymmetrization for Chiral Derivatives
The synthesis of enantiomerically pure BCPs is of high importance, as the stereochemistry of drug candidates profoundly influences their biological activity. While direct asymmetric synthesis of this compound has not been extensively reported, several strategies for the stereoselective functionalization of the BCP core can be envisioned.
One potential approach involves the use of chiral auxiliaries. For instance, a chiral auxiliary could be attached to a precursor, such as bicyclo[1.1.1]pentane-1-carboxylic acid, to direct the stereoselective introduction of the amino and chloro groups. Although not directly demonstrated for this specific target, the use of chiral oxazolidinone auxiliaries has been successful in directing the stereochemistry of radical additions to TCP, yielding enantioenriched α-chiral BCPs with high diastereoselectivity. A similar strategy could potentially be adapted.
Another promising avenue is through catalytic asymmetric methods. The direct, asymmetric addition of nucleophiles to [1.1.1]propellane is a powerful strategy. For example, multicomponent reactions involving the iridium-catalyzed asymmetric allylic substitution of in situ-formed BCP-zinc species have been developed to produce α-chiral BCPs. researchgate.netresearchgate.net Furthermore, dual organo- and photoredox catalysis has been employed for the direct asymmetric synthesis of α-chiral BCPs from aldehydes and [1.1.1]propellane. nih.govacs.org These catalytic systems could potentially be adapted for the enantioselective synthesis of precursors to this compound.
A third strategy is the desymmetrization of a meso-BCP derivative. While no direct examples for the target molecule exist, the principle of stereoselective functionalization of a pre-existing BCP scaffold is a valid approach.
| Strategy | Description | Key Aspect | Reported Applications |
|---|---|---|---|
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective reaction. | Diastereoselective control. | Synthesis of enantioenriched α-chiral BCPs using oxazolidinone auxiliaries. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective control. | Iridium-catalyzed asymmetric allylic substitution and dual organo/photoredox catalysis for α-chiral BCPs. researchgate.netresearchgate.netnih.gov |
| Desymmetrization | Stereoselective modification of a meso-compound to create a chiral product. | Enantioselective functionalization of a prochiral BCP. | General concept in asymmetric synthesis. |
Synthetic Accessibility and Scalability Considerations
The practical application of this compound in drug discovery and development hinges on its synthetic accessibility and the scalability of its production. The primary precursor for most BCP derivatives is [1.1.1]propellane. researchgate.net
Significant progress has been made in the large-scale synthesis of BCP building blocks. nih.govnih.gov A key development is the use of flow photochemistry for the reaction of [1.1.1]propellane with diacetyl, which allows for the kilogram-scale production of a diketone intermediate within a day. nih.govnih.gov This diketone can then be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a multigram scale. nih.govnih.gov This diacid is a versatile starting material for a variety of BCP derivatives, including amines. nih.govresearchgate.net
The scalability of the direct amination of [1.1.1]propellane has also been addressed. For instance, a scalable synthesis of 1-bicyclo[1.1.1]pentylamine has been reported via a hydrohydrazination reaction, which offers improvements in terms of yield, safety, and cost over previous methods. Furthermore, collaborations between academia and industry have demonstrated that reactions involving [1.1.1]propellane can be scaled to near 100-gram levels with high efficiency. acs.org
The catalyst-free nature of the halosulfoamidation reaction for the synthesis of C3-halo substituted BCP amines is also a significant advantage for scalability, as it simplifies purification and reduces cost. nih.gov The use of readily available and inexpensive reagents further enhances the industrial viability of this route.
Chemical Reactivity and Reaction Mechanisms of 3 Chlorobicyclo 1.1.1 Pentan 1 Amine
Nucleophilic Character of the Bridgehead Amine
The amine group at the bridgehead position of the bicyclo[1.1.1]pentane (BCP) scaffold exhibits exceptional reactivity, which can be attributed to a combination of its inherent electronic properties and the unique geometry of the cage-like structure.
Intrinsic Nucleophilicity and Steric Hindrance Analysis
The high reactivity of the bridgehead amine on bicyclo[1.1.1]pentane is a result of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.net Computational studies have shown that despite the significant strain in the BCP ring system, which increases the s-character of the C-N bond to 34% (approaching sp² hybridization), the nucleophilicity is not diminished. nih.govresearchgate.net In fact, bicyclo[1.1.1]pentan-1-amine is predicted to be significantly more nucleophilic than aniline (B41778). nih.govresearchgate.net
A key factor contributing to its reactivity is the minimal steric hindrance around the nitrogen atom. The cone angle of bicyclo[1.1.1]pentan-1-amine is smaller than those of larger bicyclic amines, and the distance between the nitrogen and the nearest hydrogen atoms that could block an incoming electrophile is the longest among related bicyclic systems. nih.govresearchgate.net This accessibility allows the amine to participate in nucleophilic reactions more readily.
Table 1: Calculated Properties of Bicyclic Amines
| Compound | Cone Angle (°) | C-N Bond s-character (%) | Predicted Nucleophilicity (N) |
|---|---|---|---|
| Bicyclo[1.1.1]pentan-1-amine | ~83 (estimated) | 34% | Equivalent to allylamine/benzylamine |
| Bicyclo[2.1.1]hexan-1-amine | ~90 | 30% | Close to n-propylamine |
| Bicyclo[2.2.1]heptan-1-amine | ~98 (estimated) | 28% | Close to n-propylamine |
| Bicyclo[2.2.2]octan-1-amine | ~106 | 27% | Between iso-propylamine and tert-butylamine |
Data sourced from computational analyses. nih.govresearchgate.net
Comparative Reactivity with Related Bicyclic Amines (e.g., Bicyclo[2.2.2]octan-1-amine)
When compared to other bicyclic amines, the enhanced reactivity of the BCP-amine is particularly evident. For instance, the condensation reaction of bicyclo[1.1.1]pentan-1-amine with nadic anhydride (B1165640) proceeds with remarkable ease, while the analogous reaction with bicyclo[2.2.2]octan-1-amine (BCO-amine) is sluggish. nih.govresearchgate.netresearchgate.net This difference highlights the practical consequences of the stereoelectronic properties of the BCP system.
The BCO framework is significantly larger and more sterically hindered. nih.govresearchgate.net Its cone angle is close to that of the bulky tert-butylamine. nih.govresearchgate.net While BCO is also used as a bioisostere for benzene (B151609), its reduced reactivity compared to BCP can be a limiting factor in synthetic applications. nih.govresearchgate.net The combination of lower steric hindrance and favorable electronic properties gives bicyclo[1.1.1]pentan-1-amine an exceptional reactivity profile for a primary amine attached to a tertiary carbon. nih.govresearchgate.net
Reactivity of the Bicyclo[1.1.1]pentane Core
The strained BCP cage is not merely a scaffold but an active participant in chemical transformations, particularly in radical reactions and reactions involving halogenated intermediates.
Radical Reactivity of Bridgehead Positions
The bridgehead positions of the bicyclo[1.1.1]pentane skeleton are particularly susceptible to radical functionalization. researchgate.net A common and powerful method for synthesizing 1,3-disubstituted BCPs involves the radical-mediated opening of [1.1.1]propellane, the parent hydrocarbon of the BCP system. researchgate.netacs.org This process typically involves the addition of a carbon- or heteroatom-centered radical to the highly reactive central C-C bond of propellane. acs.orgthieme-connect.com
The resulting 1-bicyclo[1.1.1]pentyl radical is a key intermediate. acs.org This radical exhibits partial sp² character, a feature that influences its subsequent reactions. nih.gov For example, this property can be exploited in polarity-matched borylation reactions. nih.gov The high regioselectivity for reaction at the bridgehead is notable; when BCP is exposed to tert-butoxyl radicals, only the bridgehead radical is observed. researchgate.net
Behavior of Halogenated Bicyclo[1.1.1]pentane Intermediates
Halogenated bicyclo[1.1.1]pentanes are versatile intermediates in organic synthesis. The reaction of [1.1.1]propellane with iodine (I₂) readily produces 1,3-diiodobicyclo[1.1.1]pentane. thieme-connect.com Similarly, reactions with various organoiodides can furnish 3-substituted 1-iodobicyclo[1.1.1]pentanes. nih.gov
These iodo-BCPs can undergo further transformations. For example, 1,3-diiodobicyclo[1.1.1]pentane reacts with various nitrogen nucleophiles and sodium methoxide (B1231860) to yield substitution products. sci-hub.se However, its reaction with Grignard reagents or organolithium reagents leads to the formation of [1.1.1]propellane through a 1,3-elimination. sci-hub.se The reactivity is substrate-dependent; for instance, 1-(trifluoromethyl)-3-iodobicyclo[1.1.1]pentane is much less reactive towards nucleophilic substitution. sci-hub.se The generation of BCP anions via lithium-halogen exchange is also a preparatively useful strategy for accessing bridgehead-functionalized BCPs. researchgate.net
The solvolysis of bridgehead-halogenated bicyclo[1.1.1]pentanes provides insight into the stability of the corresponding bridgehead cation. Studies on 1-bromobicyclo[1.1.1]pentane revealed that it undergoes solvolysis in 80% aqueous ethanol (B145695) faster than tert-butyl bromide. researchgate.net This is a remarkable finding, given the expected high strain and anti-Bredt nature of a bridgehead carbocation on such a small, rigid ring system.
However, the solvolysis does not yield products from the simple trapping of the bicyclo[1.1.1]pentyl cation. researchgate.net Instead, the exclusive product is 3-methylenecyclobutanol, indicating that the intermediate cation undergoes rapid rearrangement and fragmentation. researchgate.net This facile decomposition of the BCP cation has historically been a challenge, limiting synthetic strategies that rely on its electrophilic activation. researchgate.netliverpool.ac.uknih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Chlorobicyclo[1.1.1]pentan-1-amine |
| Bicyclo[1.1.1]pentan-1-amine |
| Bicyclo[2.2.2]octan-1-amine |
| Aniline |
| Allylamine |
| Benzylamine |
| n-Propylamine |
| iso-Propylamine |
| tert-Butylamine |
| Bicyclo[2.1.1]hexan-1-amine |
| Bicyclo[2.2.1]heptan-1-amine |
| Nadic anhydride |
| [1.1.1]Propellane |
| 1-Bicyclo[1.1.1]pentyl radical |
| tert-Butoxyl radical |
| 1,3-Diiodobicyclo[1.1.1]pentane |
| Sodium methoxide |
| 1-(Trifluoromethyl)-3-iodobicyclo[1.1.1]pentane |
| 1-Bromobicyclo[1.1.1]pentane |
| tert-Butyl bromide |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental transformation in organic synthesis for the generation of organometallic reagents, which can then be reacted with various electrophiles. The reactivity of halogens in this exchange typically follows the trend I > Br > Cl. nih.gov
In the context of bicyclo[1.1.1]pentane systems, studies have shown that the nature of the halogen atom is critical. For instance, 1-iodobicyclo[1.1.1]pentane readily undergoes metal-halogen exchange with t-butyllithium to form 1-lithiobicyclo[1.1.1]pentane. google.com In contrast, 1-chlorobicyclo[1.1.1]pentane has been found to be inert under the same conditions, highlighting the lower reactivity of the C-Cl bond at the bridgehead position of the BCP core. google.com
While no specific studies on metal-halogen exchange reactions for this compound have been reported, the general inertness of the chloro-substituent on the BCP skeleton to reagents like t-butyllithium suggests that this transformation is challenging. The presence of the amine functionality could further complicate the reaction through acid-base chemistry with the organolithium reagent. It is plausible that stronger or more specialized reagents would be required to effect such an exchange, though this remains an underexplored area of its chemistry.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of such reactions for BCP derivatives is of high interest for the synthesis of complex molecules.
The majority of cross-coupling reactions involving the BCP scaffold have been developed for iodo- and borylated BCP derivatives. For instance, iron-catalyzed Kumada cross-coupling of 1-iodo-BCPs with Grignard reagents has been reported as an effective method for creating 1,3-disubstituted BCPs. researchgate.net Similarly, photoredox-catalyzed Giese reactions have been employed for the functionalization of C-substituted BCP iodides. nih.gov
Direct cross-coupling of chloro-substituted BCPs, including this compound, is not well-documented in the literature. The lower reactivity of the C-Cl bond compared to C-I or C-Br bonds in typical palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, presents a significant hurdle. wikipedia.orglibretexts.org While Buchwald-Hartwig amination is a versatile method for C-N bond formation, its application to unactivated bridgehead chlorides like that in this compound would likely require specialized, highly active catalyst systems that can overcome the inertness of the C-Cl bond. wikipedia.orglibretexts.orgresearchgate.net
Recent advancements have focused on the development of methods for the synthesis of BCP-aryl compounds via cross-coupling, but these often start from more reactive precursors. researchgate.net The direct use of this compound as a coupling partner in such reactions remains a synthetic challenge that has yet to be extensively addressed.
Transformations of the Chlorine Substituent
Beyond metal-halogen exchange and cross-coupling, other transformations of the chlorine substituent on the BCP core are of synthetic interest. These can include nucleophilic substitution, radical reactions, and photochemical transformations.
Nucleophilic substitution at the bridgehead position of BCPs is known to be challenging due to the sterically hindered nature of the carbon atom and the potential for competing elimination or rearrangement pathways. Studies on 1,3-diiodobicyclo[1.1.1]pentane have shown that nucleophilic substitution can occur with certain nucleophiles, such as nitrogen bases, to afford the corresponding substitution products. sci-hub.se However, the reactivity is highly dependent on both the nucleophile and the substituent at the other bridgehead position. sci-hub.se While direct nucleophilic substitution of the chlorine atom in this compound by other nucleophiles has not been specifically reported, the principles observed with iodo-BCPs suggest that such reactions would be difficult and may require harsh conditions or highly reactive nucleophiles.
Radical and photochemical reactions offer alternative avenues for the functionalization of the BCP core. Radical reactions, in particular, are a common method for synthesizing bridgehead-substituted BCPs, often through the addition of radicals to [1.1.1]propellane. thieme-connect.com It is conceivable that the chlorine atom in this compound could be transformed under radical conditions, for example, through a radical dehalogenation or by participating in a radical cascade reaction. Photochemical methods have also been explored for the transformation of BCP derivatives. For instance, photochemical formal (4+2)-cycloadditions of imine-substituted BCPs have been developed to access more complex bicyclic systems. nih.gov Such strategies could potentially be adapted to functionalize the chlorine-bearing bridgehead, although this remains a speculative area of research.
Structural Features and Theoretical Investigations
Conformational Analysis and Geometrical Strain within the Bicyclo[1.1.1]pentane System
The bicyclo[1.1.1]pentane (BCP) framework is characterized by its significant ring strain. Comprising a cyclobutane (B1203170) ring bridged by a single carbon, the BCP core possesses a strain energy estimated to be around 66.6 kcal/mol. nih.govacs.org This high degree of strain is a consequence of the severe deviation from ideal tetrahedral bond angles, featuring an "inverted" geometry at the bridgehead carbons. edandersonchem.orgpsu.edu Despite this inherent strain, the BCP unit is kinetically robust and stable. nih.govacs.org
The rigidity of the BCP cage limits its conformational possibilities. However, substituents at the bridgehead positions exhibit rotational flexibility. nih.gov The distance between the two bridgehead carbons, known as the transannular distance, is a key geometric parameter. In substituted BCP derivatives, this distance is typically around 1.89 Å. nih.gov The geometry of the BCP cage can be influenced by the nature of the bridgehead substituents. nih.gov
| Geometric Parameter | Typical Value | Source |
| Strain Energy | ~66.6 kcal/mol | nih.govacs.org |
| Transannular Distance | ~1.89 Å | nih.gov |
| C1-C3 distance (Optimized) | 159.7 pm | psu.edu |
| C1-C2 distance (Optimized) | 153.2 pm | psu.edu |
This interactive table summarizes key geometrical data for the Bicyclo[1.1.1]pentane system.
Electronic Structure and Bonding Characteristics
The bonding within the BCP cage is unconventional. While early theories proposed an "inverted bond" between the two bridgehead carbons, more recent analyses using orbital force methods suggest this sigma interaction is non-bonding or even slightly repulsive. chemrxiv.org The stability and bonding of the cage are attributed primarily to pi-type (or "banana") molecular orbitals. chemrxiv.org
The electronic structure of BCP is marked by a high electron density inside the cage and hyperconjugative interactions between substituents and the framework. nih.gov These features enable the BCP system to transmit electronic effects. nih.gov Studies on related systems indicate that the bonding in non-carbon containing bicyclo(1.1.1)pentane analogues can arise from the interaction of three carbenoid units with two other atoms. scm.com The unique electronic profile of BCP derivatives stems from through-space conjugation between substituent orbitals and the bridgehead orbitals of the BCP core.
Computational Chemistry Approaches
Computational methods are indispensable for understanding the nuanced structural and electronic properties of 3-Chlorobicyclo[1.1.1]pentan-1-amine and related BCP derivatives.
Density Functional Theory (DFT) has been widely applied to study BCP systems. The B3LYP functional, often paired with basis sets like 6-311++G** or 6-31+G*, has proven effective for optimizing molecular geometries and analyzing electronic properties. nih.govnih.govacs.org DFT calculations have been used to investigate non-covalent interactions, calculate molecular electrostatic potentials, and predict NMR chemical shifts in BCP derivatives. nih.govresearchgate.net For instance, the geometries of BCP derivatives have been optimized using B3LYP and M06-2X functionals to predict NMR chemical shifts with reasonable accuracy. nih.gov
Analyses based on Frontier Molecular Orbital (FMO) theory provide critical insights into the reactivity of BCP derivatives. The unique stereoelectronic effects of the BCP core create distinct frontier molecular orbitals. For bicyclo[1.1.1]pentan-1-amine, analyses of its geometry and frontier orbitals suggest that its high intrinsic nucleophilicity, coupled with low steric hindrance, contributes to its exceptional reactivity in condensation reactions compared to other bicyclic amines like bicyclo[2.2.2]octane-amine. researchgate.netresearchgate.net The HOMO of the BCP core in a phenolic derivative was found to be -9.2 eV, differing from that of benzene (B151609) (-8.7 eV), which modulates its electronic interactions.
The BCP framework is an excellent model for studying the transmission of polar substituent effects in saturated systems due to its rigid structure. acs.org Studies on 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids and 1-fluoro-3-substituted-bicyclo[1.1.1]pentanes have shown that electronic effects are transmitted effectively between the bridgehead positions. nih.govacs.orgdocumentsdelivered.com These effects, monitored by changes in gas-phase acidity or ¹⁹F NMR chemical shifts, are primarily attributed to through-space electrostatic field effects of the substituent dipole rather than through-bond interactions. acs.orgdocumentsdelivered.com The structural variation of a phenyl group attached to one bridgehead is controlled mainly by the long-range polar effect of a substituent at the other bridgehead. nih.gov
| Substituent (X) at C3 | Relative Gas-Phase Acidity (ΔG°acid) of X-BCP-COOH (kcal/mol) | Source |
| H | 0.0 | acs.org |
| CH₃ | 0.4 | acs.org |
| Cl | -3.0 | acs.org |
| CN | -5.7 | acs.org |
This interactive table shows the effect of different substituents on the acidity of bicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating the transmission of polar effects.
The C-H bonds of the BCP scaffold are exceptionally strong, a factor contributing to its metabolic stability. springernature.com The bridgehead C-H bond dissociation energy (BDE) for 1-tert-butylbicyclo[1.1.1]pentane was experimentally determined to be 109.7 ± 3.3 kcal/mol, a value significantly higher than that of a typical tertiary C-H bond in a non-strained alkane like isobutane (B21531) (96.5 ± 0.4 kcal/mol). researchgate.netnih.gov This high BDE is attributed to the increased s-character of the bridgehead carbon's orbital in the C-H bond. nih.gov The methylene (B1212753) C-H bonds on the bridges of the BCP are also very strong, with an estimated BDE of approximately 106 kcal/mol, making their functionalization a significant synthetic challenge. nih.gov
| Bond Type in BCP system | Bond Dissociation Energy (BDE) | Source |
| Bridgehead C-H (in 3-tert-butyl-BCP) | 109.7 ± 3.3 kcal/mol | researchgate.netnih.gov |
| Methylene C-H (estimated) | ~106 kcal/mol | nih.gov |
This interactive table presents the high bond dissociation energies of C-H bonds in the Bicyclo[1.1.1]pentane system.
Modeling of Reaction Pathways and Transition States
The inherent strain and unique bonding characteristics of the bicyclo[1.1.1]pentane (BCP) cage in compounds such as this compound have prompted significant theoretical and computational investigation to understand their reactivity. Modeling of reaction pathways and transition states, primarily through the use of Density Functional Theory (DFT) and ab initio calculations, has provided critical insights into the mechanisms governing the formation and functionalization of BCP-containing molecules.
A central theme in the theoretical exploration of BCP chemistry is the reactivity of its precursor, [1.1.1]propellane. Computational studies have challenged the classical view that reactivity is solely driven by the relief of strain upon cleavage of the central C1-C3 bond. Instead, a model based on σ–π-delocalization of electron density has been proposed to rationalize the broad reactivity of [1.1.1]propellane with anions, radicals, and electrophiles. nih.govrsc.org This model suggests that the transition states of these reactions are stabilized by the delocalization of electron density from the breaking C-C bond onto the bridging carbon atoms. acs.orgnih.gov
DFT calculations have been instrumental in elucidating the mechanisms of various reactions that lead to the formation of BCP amines. For instance, in the radical multicomponent carboamination of [1.1.1]propellane, DFT studies found that the choice of a radical acceptor, such as di-tert-butyl azodicarboxylate, is crucial for producing more stable amidyl radical intermediates, thereby preventing the common side reaction of BCP radical polymerization. nih.govthieme-connect.de This highlights the predictive power of computational modeling in designing efficient synthetic routes.
Furthermore, computational analyses have been employed to understand the exceptional reactivity of the bridgehead amine on the BCP scaffold. researchgate.net Through the analysis of frontier molecular orbitals and geometric parameters, studies have suggested that the high intrinsic nucleophilicity and low steric hindrance of the BCP-amine contribute to its enhanced reactivity compared to other bicyclic amines. researchgate.net
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Reaction of [1.1.1]Propellane with Amide Anion
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|
| Formation of BCP anion adduct from [1.1.1]propellane and NH₂⁻ | Activation Free Energy (ΔG‡) | 21.3 | nih.govrsc.org |
| Gibbs Free Energy of Reaction (ΔG°) | +1.3 | nih.govrsc.org |
These theoretical investigations are crucial for rationalizing experimental observations and for guiding the development of new synthetic methodologies involving this compound and related BCP derivatives. The synergy between computational modeling and experimental work continues to expand the understanding and application of this unique chemical scaffold.
Derivatization and Analog Development of 3 Chlorobicyclo 1.1.1 Pentan 1 Amine
Synthesis of Substituted Bicyclo[1.1.1]pentylamines
The synthesis of BCPAs has evolved significantly, moving towards more efficient and versatile methods that accommodate a wide range of functional groups. BCPAs are increasingly valuable as sp³-rich bioisosteres of anilines, mitigating risks associated with arylamine toxicity while improving molecular properties. acs.org
Early and foundational methods for creating substituted BCPs often rely on the high reactivity of [1.1.1]propellane, a strained hydrocarbon that readily reacts with radicals and anions. nih.govresearchgate.net The addition of nitrogen-centered nucleophiles or radicals to [1.1.1]propellane is a direct route to BCPAs. For instance, a collaboration between Pfizer and the Baran laboratory developed a scalable "strain-release" amination of propellane, which provides access to the valuable BCP-amine building block. nih.govchemrxiv.org Another approach involves the in-situ generation of N-halosulfonamides from sodium hypohalites and sulfonamides, which then undergo radical addition with [1.1.1]propellane to produce C3-halo substituted bicyclo[1.1.1]pentylamines under mild, catalyst-free conditions. rsc.orgrsc.org
More recent protocols focus on post-synthesis functionalization of pre-formed BCP scaffolds. A high-throughput automated synthesis has been developed utilizing a copper-mediated C–N coupling of accessible and bench-stable iodo-BCP building blocks with a diversity of N-nucleophiles. acs.org This methodology facilitates the rapid generation of 1,3-disubstituted BCPAs, allowing for extensive exploration of the chemical space and modulation of physicochemical properties. acs.orgresearchgate.net This approach has been successfully applied to create libraries of complex, drug-like molecules containing the BCPA motif. acs.org
A twofold radical functionalization strategy offers another route. It begins with the addition of sulfonamidyl radicals to [1.1.1]propellane to create iodo-BCPAs. The resulting C–I bond is then further functionalized through a silyl-mediated Giese reaction, enabling the synthesis of diverse 1,3-disubstituted BCPAs. researchgate.net
| Method | Precursor(s) | Key Reagents/Conditions | Product Type | Reference(s) |
| Strain-Release Amination | [1.1.1]Propellane, Amine source | "Turbo" amides, heat | N-substituted BCPs | nih.gov |
| Halosulfoamidation | [1.1.1]Propellane, Sulfonamide | Sodium hypohalite (e.g., NaOCl) | C3-halo substituted BCP-sulfonamides | rsc.org |
| Copper-Mediated C-N Coupling | Iodo-BCP, N-nucleophile | Copper catalyst | 1,3-disubstituted BCPAs | acs.org |
| Twofold Radical Functionalization | [1.1.1]Propellane, α-iodoaziridines | Radical initiator, Silyl (B83357) radical source | 1,3-disubstituted BCPAs | researchgate.net |
Introduction of Diverse Functional Groups at Bridgehead and Bridge Positions
While the functionalization of the two bridgehead (C1 and C3) positions of the BCP core is well-established, derivatization at the three secondary bridge (C2) positions has been a more recent and challenging development. nih.govnih.govstrath.ac.uk Accessing these bridge-substituted BCPs unlocks novel vectors for substituent placement, providing entry into new chemical and intellectual property space for drug discovery and materials science. nih.govnih.govresearchgate.net
Bridgehead Functionalization (C1, C3): The most common strategy for bridgehead functionalization involves the ring-opening of [1.1.1]propellane. nih.govacs.org This can be achieved with a wide variety of nucleophiles and radicals. For example, the reaction of [1.1.1]propellane with arylmagnesium halides, followed by transmetalation with zinc chloride and a subsequent Negishi cross-coupling, can produce bis-arylated BCPs. acs.org Similarly, triethylborane-initiated atom-transfer radical addition of alkyl halides to tricyclo[1.1.1.0¹³]pentane (TCP) yields BCPs with carbon and halogen substituents at the bridgehead positions. rsc.org These halide-containing BCPs are versatile intermediates that can be converted into other derivatives, including carbonyls and alcohols. rsc.org
Bridge Functionalization (C2): Functionalizing the C2 position is synthetically challenging due to the unique structural and electronic properties of the BCP core. nih.govnih.gov However, several methods have emerged. One approach involves a skeletal editing strategy, converting azabicyclo[2.1.1]hexanes (aza-BCHs) into bridge-functionalized BCPs via a nitrogen-deleting deamination step. escholarship.org This method provides access to important bridge-functionalized BCPs that are otherwise difficult to synthesize. escholarship.org
Direct C-H functionalization at the bridge position is another avenue. In 1989, it was shown that 1,3-disubstituted BCPs could undergo bridge 2,2-dichlorination with gaseous chlorine. nih.gov More recently, programmable strategies have been developed using BCP bis-boronates. These methods leverage the chemoselectivity of bridgehead (C3) and bridge (C2) boronic pinacol (B44631) esters (Bpin), allowing for sequential and selective functionalization at both positions. nih.gov This provides access to previously unexplored C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.gov The development of a versatile platform for synthesizing 1,2-difunctionalized BCPs, which can act as mimetics for ortho- and meta-substituted arenes, has also been reported, starting from a common intermediate and enabling the introduction of alcohol, amine, and carboxylic acid handles. pnas.org
| Position | Functionalization Strategy | Example Reaction | Resulting Structure | Reference(s) |
| Bridgehead (C1, C3) | Ring-opening of [1.1.1]propellane | Addition of organometallics (e.g., Grignard reagents) | 1,3-disubstituted BCPs | nih.govacs.org |
| Bridgehead (C1, C3) | ATRA of TCP | Addition of alkyl halides with triethylborane | 1-halo-3-alkyl-BCPs | rsc.org |
| Bridge (C2) | Skeletal Editing | Deamination of azabicyclo[2.1.1]hexanes | Bridge-functionalized BCPs | escholarship.org |
| Bridge (C2) & Bridgehead (C3) | Sequential Derivatization | Selective cross-coupling of BCP bis-boronates | C1,C2- and C1,C2,C3-substituted BCPs | nih.gov |
| Bridge (C2) | Dichlorination | Reaction with Cl₂ gas | 2,2-dichloro-BCPs | nih.gov |
Design of Fluorinated and Carboxylated BCP Analogs
The incorporation of fluorine atoms and carboxylic acid groups into the BCP scaffold is a key strategy for fine-tuning the physicochemical properties of drug candidates.
Fluorinated BCPs: Fluorine is often incorporated into molecules to modulate properties like metabolic stability and lipophilicity. nih.gov The synthesis of fluoro-substituted BCPs (F-BCPs) has been challenging, but practical and scalable approaches have recently been developed. nih.gov One successful method involves the addition of a difluorocarbene (:CF₂), generated in situ, to an aryl-substituted bicyclo[1.1.0]butane. acs.orgchemrxiv.org This strategy allows for the synthesis of gem-difluorinated BCPs, which are proposed as novel saturated mimics for the benzene (B151609) ring. chemrxiv.org Another scalable approach begins with a commercially available ketoacid, which is converted to a bicyclo[1.1.0]butane intermediate. Reaction with dibromofluoromethane (B117605) (CHFBr₂) yields a fluoro-bromo-BCP derivative, which can be further modified to produce various mono- and bifunctional F-BCPs. nih.govchemrxiv.org These methods have enabled the synthesis of F-BCP analogs of drugs like Flurbiprofen. nih.govchemrxiv.org
Carboxylated BCPs: Bicyclo[1.1.1]pentane-1-carboxylic acid and its diacid counterpart are fundamental building blocks for creating more complex derivatives. researchgate.netnih.gov A large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been developed, which relies on the haloform reaction of a specific ketone precursor. nih.gov This diacid is a versatile starting material that can be selectively mono-esterified and then subjected to various standard transformations (amide formation, esterification, etc.) to yield a wide array of bifunctional BCPs. nih.govnih.gov Another common method to introduce a carboxyl group is by trapping a bridgehead BCP-lithiated species, generated from an iodo-BCP, with carbon dioxide (CO₂). researchgate.netcore.ac.uk
| Analog Type | Synthetic Strategy | Key Intermediate(s) | Example Product | Reference(s) |
| gem-Difluoro-BCP | Difluorocarbene addition | Aryl-bicyclo[1.1.0]butane, CF₃TMS/NaI | 2,2-Difluorobicyclo[1.1.1]pentane derivatives | acs.orgchemrxiv.org |
| Mono-fluoro-BCP | Reaction with CHFBr₂ | Bicyclo[1.1.0]butane derivative | Fluoro-bicyclo[1.1.1]pentane carboxylic acid | nih.govchemrxiv.org |
| Carboxylated BCP | Trapping of organolithium | Iodo-BCP, t-BuLi, CO₂ | Bicyclo[1.1.1]pentane-1-carboxylic acid | researchgate.netcore.ac.uk |
| Dicarboxylated BCP | Haloform reaction | 3-Benzoyl-3-methylcyclobutan-1-one | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | nih.gov |
Stereochemical Control in Derivatization
As the complexity of BCP-containing molecules increases, the ability to control stereochemistry becomes crucial. The synthesis of BCPs with an adjacent stereocenter is particularly challenging but highly desirable for exploring three-dimensional chemical space in drug design. nih.govresearchgate.net
Several strategies have been developed for the direct, asymmetric synthesis of α-chiral BCPs. One approach utilizes a multicatalytic system combining photoredox, organo-, and hydrogen atom transfer (HAT) catalysis. nih.gov This method achieves the direct, enantioselective addition of simple aldehydes to [1.1.1]propellane, forming the BCP core and the adjacent stereocenter simultaneously with high enantioselectivity. The resulting chiral aldehyde products are versatile building blocks that can be derivatized into corresponding carboxylic acids and amines without loss of stereochemical integrity. nih.gov
Another powerful method is the enantioselective multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. nih.govacs.org This reaction, catalyzed by an N-heterocyclic carbene (NHC), proceeds via the asymmetric allylic substitution of an in situ-formed BCP-Grignard reagent. nih.govacs.org It provides access to α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity in the absence of transition metals. nih.govacs.org
These methods represent a significant advance over traditional approaches, which often require multi-step sequences involving chiral auxiliaries or the resolution of racemic mixtures. acs.org The ability to directly forge the chiral center during the construction or initial functionalization of the BCP scaffold provides a more efficient pathway to these high-value chiral molecules. nih.gov
Applications of Bicyclo 1.1.1 Pentane Amines in Chemical Sciences
Bioisosteric Replacement Strategies in Scaffold Design
A primary application of the BCP scaffold is as a bioisostere, a chemical substituent that can replace another group in a biologically active compound without significantly altering its essential biological activity. tcichemicals.com The strategy of "escaping from flatland" by replacing planar, sp²-rich aromatic rings with saturated, sp³-rich three-dimensional structures like BCPs is a key tactic in modern drug discovery. nih.govacs.org This approach is often employed to enhance pharmacokinetic profiles, including solubility and metabolic stability, and to create novel intellectual property. acs.orgresearchgate.netnih.gov
The 1,3-disubstituted BCP core is an effective bioisostere for para-substituted benzene (B151609) rings. nih.govresearchgate.netpharmablock.com The bridgehead substituents on the BCP scaffold replicate the rigid, linear 180° exit vector of a para-substituted arene, making it an excellent geometric mimic. nih.gov While the distance between substituents is approximately 1 Å shorter than in a benzene ring, this structural overlay has proven effective in maintaining biological activity in many cases. nih.govacs.org
Specifically, bicyclo[1.1.1]pentylamines (BCPAs) have emerged as valuable non-toxic surrogates for aniline (B41778) moieties. frontiersin.org Aniline derivatives, while common in pharmaceuticals, can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. frontiersin.org Replacing the aniline ring with a BCP amine scaffold can circumvent these deleterious metabolic pathways, enhancing the safety profile of a drug candidate. frontiersin.org
Beyond aromatic rings, the BCP scaffold is also utilized as a bioisosteric replacement for internal alkynes and tert-butyl groups. frontiersin.orgnih.govresearchgate.net As a linear and rigid spacer, the BCP core can mimic the geometry of an alkyne group, although the BCP linker results in a longer separation between substituents compared to the alkyne it replaces. nih.gov
The compact, cage-like structure of the BCP moiety also serves as a suitable replacement for a sterically bulky tert-butyl group. pharmablock.com This substitution can be advantageous in optimizing a molecule's properties, such as its lipophilicity and metabolic stability, while occupying a similar spatial volume. frontiersin.orgpharmablock.com
Rigidity: The BCP framework is inherently rigid, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. researchgate.netlookchem.com This rigidity provides a fixed orientation for substituents, aiding in the precise positioning of functional groups for optimal interaction with a receptor.
Polarity and Lipophilicity: Replacing a phenyl ring with a BCP core generally decreases lipophilicity. researchgate.net The BCP scaffold has fewer carbon atoms and a higher fraction of sp³-hybridized carbons (Fsp³) compared to a benzene ring, which contributes to lower lipophilicity and often, improved solubility. acs.orgpharmablock.com
Metabolic Stability: The C-H bonds within the strained BCP cage are exceptionally strong, making the scaffold highly resistant to metabolic degradation. researchgate.net This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug. A notable example was reported by researchers at Pfizer, who replaced a fluorophenyl group in a γ-secretase inhibitor with a BCP moiety, resulting in significantly improved metabolic stability. nih.gov
Membrane Permeability and Aqueous Solubility: One of the most significant advantages of using BCP bioisosteres is the frequent improvement in both aqueous solubility and membrane permeability. nih.gov The three-dimensional, non-planar nature of the BCP core disrupts the intermolecular π-stacking that can occur with flat aromatic compounds, which often leads to poor solubility. nih.govacs.org In the aforementioned γ-secretase inhibitor study, the BCP analogue exhibited a 15-fold increase in aqueous solubility and enhanced passive permeability, leading to much higher levels of oral absorption. acs.orgnih.gov
| Property | Impact of BCP Substitution | Rationale | Supporting Evidence |
|---|---|---|---|
| Aqueous Solubility | Generally Increased | Disruption of planarity and π-stacking; lower lipophilicity. | BCP analogue of a γ-secretase inhibitor showed 15x higher solubility. acs.orgnih.gov |
| Metabolic Stability | Generally Increased | High strength of C-H bonds in the strained cage structure. researchgate.net | BCP analogues often show reduced susceptibility to metabolic processes. researchgate.netnih.gov |
| Membrane Permeability | Generally Increased | Improved solubility and disruption of intermolecular forces. nih.gov | BCP analogue of avagacestat (B1665833) and darapladib (B1669826) showed improved permeability. nih.govacs.org |
| Lipophilicity (LogP) | Generally Decreased | Higher Fsp³ character and fewer carbon atoms compared to arenes. acs.orgresearchgate.net | Replacement of phenyl rings with BCPs consistently lowers lipophilicity. researchgate.net |
| Molecular Rigidity | Increased | Inherent structural constraint of the bicyclic cage. lookchem.com | Used to create conformationally constrained peptide analogues. lookchem.com |
Utility as Building Blocks in Organic Synthesis
Beyond bioisosterism, functionalized BCPs like 3-Chlorobicyclo[1.1.1]pentan-1-amine are versatile building blocks for the synthesis of more elaborate molecules. researchgate.net The development of synthetic routes, particularly those starting from the highly strained hydrocarbon [1.1.1]propellane, has made a wide variety of BCP derivatives accessible for research and development. frontiersin.orgnih.gov
The BCP amine framework serves as a robust scaffold onto which further complexity can be built. Synthetic chemists utilize the amine and chloro- functionalities of this compound as handles for subsequent reactions. For instance, the amine can undergo acylation, alkylation, or be used in coupling reactions, while the chloro-substituent can participate in nucleophilic substitution or cross-coupling reactions, depending on the conditions. The synthesis of BCP derivatives is often achieved through the ring-opening of [1.1.1]propellane with radical or nucleophilic species. researchgate.netnih.gov The resulting functionalized BCPs are key intermediates used in multi-step syntheses, as demonstrated in various patents where the BCP core is incorporated into larger, complex molecular architectures. google.com
A specialized application of BCP amines is their use in the synthesis of non-natural amino acids for incorporation into peptides. lookchem.comresearchgate.net By creating amino acids with the rigid BCP moiety in the side chain, such as 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, chemists can introduce unique structural constraints into a peptide backbone. lookchem.comresearchgate.net
These rigid analogues of natural amino acids are valuable tools for studying peptide conformation and for creating peptidomimetics with enhanced properties. lookchem.com The incorporation of a lipophilic, chiral BCP amino acid has been used to prepare modified linear and cyclic antimicrobial peptides. researchgate.netnih.gov Such modifications can influence the peptide's proteolytic stability, cell permeability, and biological activity. nih.govnih.gov The synthesis of these BCP-containing peptides can be achieved using both solution-phase and solid-phase peptide synthesis (SPPS) techniques. lookchem.comresearchgate.net
Applications in Materials Science
The unique structural properties of the bicyclo[1.1.1]pentane cage—its rigidity and linear geometry—make it an important component in the design of advanced materials. acs.orgchemrxiv.org BCP derivatives serve as non-conjugated, rigid-linear motifs that can be used to construct highly ordered molecular systems. chemrxiv.org The ability to functionalize the two bridgehead positions allows for the precise spatial arrangement of various chemical moieties, a critical feature in materials science. acs.org
The inherent rigidity of the BCP scaffold makes it an ideal component for constructing molecular-scale rods and building beams. google.comresearchgate.net These "staffanes," or oligomers of BCP, have been proposed for use as "Tinkertoy" scaffolding in the field of nanoarchitecture. researchgate.net The defined length and linearity of the BCP unit allow for the creation of rod-shaped molecules that can be incorporated into more complex systems.
Research has focused on creating rod-shaped, strongly dipolar molecular rotors for insertion into the channels of host structures like hexagonal tris(o-phenylenedioxy)cyclotriphosphazene (TPP). researchgate.net While this specific research utilized pyridazine-based rotors, the underlying principle of using rigid linkers is directly applicable to the BCP framework. The functional groups on this compound, the amine and chloro groups, provide the necessary polarity and directional handles to design such molecular rotors, influencing their behavior within a confined space.
In supramolecular chemistry, BCPs act as exceptional linear linkers to arrange different functional groups in a well-defined spatial orientation. acs.orgchemrxiv.org The non-covalent interactions of the BCP scaffold itself, along with its bridgehead substituents, are crucial for designing self-assembling systems. researchgate.net The presence of 3D BCP units can prevent undesirable π-π stacking between aromatic rings in crystal packing. researchgate.net
The amine group of this compound is a key functional group for forming strong, directional hydrogen bonds (e.g., N-H···O), while the chlorine atom can participate in halogen bonding (e.g., I···N or I···I in related iodo-BCPs). researchgate.net These specific and directional interactions are fundamental to crystal engineering and the design of complex supramolecular assemblies. researchgate.net The defined geometry of the BCP linker ensures that the interacting groups are held at a fixed distance and orientation, a property that is highly desirable for creating predictable and stable supramolecular structures.
The BCP scaffold has been incorporated into the structure of liquid crystalline materials. researchgate.nettandfonline.com While a direct substitution of a benzene ring with a BCP unit can sometimes disrupt liquid crystal phases due to a reduction in molecular length, BCPs are highly effective for extending the rigid core of a molecule, which can significantly increase transition temperatures. tandfonline.com The rigid, rod-like nature of the BCP unit contributes favorably to the anisotropic molecular shape required for mesophase formation. google.comacs.org The introduction of polar groups, such as the amine and chloro substituents in this compound, can further influence the dielectric anisotropy and other physical properties of the resulting liquid crystals.
Furthermore, the BCP framework has been investigated for its potential use in Förster Resonance Energy Transfer (FRET) sensors. semanticscholar.org The rigid BCP spacer can hold a donor and acceptor fluorophore at a fixed distance, a critical parameter for efficient and measurable energy transfer.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical for defining the pore size, shape, and chemical environment of the resulting framework. The BCP scaffold has been identified as a valuable linker for expanding the dimensional control in MOFs, allowing for sub-ångström adjustments of the pore structure. chemrxiv.org
The amine group is a well-established functional group in MOF chemistry. researchgate.net It can coordinate to metal centers and, when pointing into the pores of the framework, can create specific binding sites for guest molecules. researchgate.net For example, amine-functionalized MOFs have shown preferential adsorption of CO2 at low pressures. researchgate.net Therefore, this compound serves as a promising, geometrically-defined building block for creating functional MOFs with tailored porosity and surface chemistry.
Role in the Exploration of Novel Chemical Space
A major theme in modern drug discovery and materials science is the "escape from flatland," which involves moving away from predominantly flat, two-dimensional aromatic structures towards more three-dimensional, sp³-rich scaffolds. researchgate.net This exploration of novel chemical space is driven by the need to access compounds with improved properties, including potency, selectivity, and pharmacokinetics. researchgate.net
The bicyclo[1.1.1]pentane scaffold is a quintessential example of a 3D building block used for this purpose. nih.govthieme-connect.de It provides a rigid, non-planar replacement for para-substituted phenyl rings, offering a distinct spatial arrangement of substituents. acs.orgnih.gov The development of synthetic methods to access a wide array of functionalized BCPs is crucial for expanding this chemical space. thieme-connect.deacs.org The synthesis of specifically substituted derivatives, such as 3-fluorobicyclo[1.1.1]pentan-1-amine and the related this compound, provides new and interesting building blocks for chemists. nih.gov These novel building blocks enable the systematic exploration of how three-dimensional structure impacts molecular function, paving the way for the discovery of next-generation pharmaceuticals and materials. univr.itrsc.org
Spectroscopic Characterization Methodologies for Bicyclo 1.1.1 Pentane Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of BCP derivatives. The high symmetry of the BCP cage often results in simple, yet highly characteristic, spectra.
For 3-Chlorobicyclo[1.1.1]pentan-1-amine, the ¹H NMR spectrum is expected to show a distinctive signal for the six protons on the bridge methylene (B1212753) carbons (C2, C4, and C5). Due to the molecule's C₃v symmetry (when unsubstituted), these protons are chemically equivalent and typically appear as a sharp singlet. The presence of substituents at the C1 and C3 bridgehead positions breaks this perfect symmetry, but the protons often remain magnetically similar, leading to a signal that is still a singlet or a very narrow multiplet. nih.govacs.org The chemical shift of these bridge protons is a key diagnostic feature.
In the ¹³C NMR spectrum, the bridgehead carbons (C1 and C3) and the methylene bridge carbons (C2, C4, C5) give distinct signals. The chemical shifts are influenced by the attached functional groups (amine and chlorine). The carbon attached to the chlorine atom will be shifted downfield, while the carbon bearing the amine group will also show a characteristic shift. acs.org
Below are the anticipated NMR data for this compound, typically recorded in a solvent like CDCl₃ or DMSO-d₆. rsc.orgsigmaaldrich.com
Interactive Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~2.5 - 3.0 | Singlet (s) | Signal corresponding to the 6 equivalent bridge CH₂ protons. The exact shift can vary based on solvent and pH (protonation state of the amine). |
| ¹³C | ~60 - 65 | Singlet | Bridgehead carbon (C1) attached to the amine group. |
| ¹³C | ~55 - 60 | Singlet | Methylene bridge carbons (C2, C4, C5). |
| ¹³C | ~40 - 45 | Singlet | Bridgehead carbon (C3) attached to the chlorine atom. |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing polar, ionizable compounds like amines, typically detecting the protonated molecule [M+H]⁺. nih.govresearchgate.net
The molecular ion peak for the free base (C₅H₈ClN) would appear at m/z 117 (for ³⁵Cl) and 119 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. For the hydrochloride salt (C₅H₉Cl₂N), the molecular weight is 154.04. sigmaaldrich.com
Fragmentation in aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. However, the rigid BCP cage resists typical fragmentation pathways. The most likely fragmentations would involve the loss of the substituents or cleavage of the cage itself, which requires significant energy.
Interactive Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment | Fragmentation Pathway |
| 118 | [M+H]⁺ | Protonated molecular ion of the free base. |
| 82 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 101 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated molecular ion. |
| 91 | [C₅H₈Cl]⁺ | Loss of the amine group. |
Advanced Chromatographic Analysis (e.g., HPLC, LC-MS, UPLC)
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and their coupling with Mass Spectrometry (LC-MS) are essential for assessing the purity of this compound and for monitoring its synthesis. core.ac.ukchemrxiv.org The analysis of small, polar amines can be challenging due to poor retention on standard reversed-phase columns (like C18) and peak tailing caused by interactions with residual silanols on silica-based stationary phases. biotage.com
Several strategies are employed to overcome these challenges:
Reversed-Phase Chromatography with pH Modification: Using a high pH mobile phase (e.g., buffered with triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide) ensures that the basic amine is in its neutral, free-base form, which increases its hydrophobicity and retention on a C18 column while minimizing undesirable ionic interactions. biotage.comreddit.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and provide an alternative to reversed-phase chromatography. nih.gov
Amine-Specific Columns: Columns with an amine-functionalized stationary phase can be used in normal-phase, reversed-phase, or weak anion-exchange mode to achieve good separation of polar amines. silicycle.com
Derivatization: Pre-column derivatization with reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to attach a large, non-polar, chromophoric group to the amine, enhancing its retention and detectability. helsinki.fi
UPLC systems offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC, making them well-suited for analyzing complex reaction mixtures containing BCP derivatives. core.ac.uk
Interactive Table 3: Typical Chromatographic Conditions for BCP Amine Analysis
| Parameter | Condition | Purpose |
| Technique | Reversed-Phase UPLC-MS | Provides separation, identification, and quantification. |
| Column | C18 or Amine-functionalized (e.g., Asahipak NH2P) nih.gov | Standard for non-polar compounds; requires mobile phase modifier for amines. Amine columns are tailored for polar analytes. |
| Mobile Phase A | Water with 0.1% Triethylamine (TEA) or Ammonium Hydroxide | Aqueous component; high pH modifier to suppress silanol (B1196071) interactions and ensure amine is in free-base form. biotage.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for gradient elution. |
| Detection | Mass Spectrometry (ESI+) | Provides mass information for positive identification. |
| Gradient | Start with high aqueous content, ramp to high organic content | Elutes compounds based on polarity. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.com While this compound itself is not a radical and therefore not EPR-active, the technique is crucial for studying the radical intermediates that are central to many BCP synthesis and functionalization reactions. acs.org
The chemistry of BCPs often involves the generation of a bridgehead bicyclo[1.1.1]pentyl radical, for example, through the reaction of [1.1.1]propellane or via atom abstraction from a halogenated BCP. researchgate.netrsc.org EPR spectroscopy is used to:
Confirm Radical Formation: Directly observe and confirm the presence of the transient BCP radical, providing evidence for a radical-based reaction mechanism. nih.gov
Study Radical Structure: The hyperfine splitting patterns in an EPR spectrum give information about the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, or ¹⁹F), revealing details about the radical's electronic structure and geometry. rsc.orgresearchgate.net
Investigate Cross-Cage Interactions: Studies on 3-substituted BCP radicals have shown exceptionally large hyperfine splittings from the substituent's nuclei, indicating significant electronic interaction through the rigid cage structure. researchgate.net
Kinetic Studies: EPR can be used to monitor the kinetics of radical reactions, such as ring-opening or rearrangement, providing insight into the stability and reactivity of these intermediates. rsc.org
Therefore, EPR is an indispensable tool for mechanistic investigations into the synthesis and reactivity of the BCP scaffold, including pathways that could lead to compounds like this compound.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
Historically, the synthesis of functionalized BCPs has been a significant challenge, often relying on multi-step sequences starting from the highly strained hydrocarbon [1.1.1]propellane. nih.govresearchgate.net Research is now geared towards developing more efficient, scalable, and versatile synthetic protocols to access a wider array of BCP derivatives.
Key emerging strategies include:
High-Throughput Automated Synthesis: Automated platforms are being leveraged to rapidly screen reaction conditions and expand the accessible chemical space for bicyclo[1.1.1]pentylamines (BCPAs). researchgate.netacs.org One such protocol utilizes a copper-mediated C-N coupling with stable iodo-BCP building blocks, enabling the creation of large libraries of aniline-like isosteres. researchgate.netacs.org
Photocatalytic Methods: Visible-light-promoted strategies are emerging as powerful tools. An energy transfer (EnT) promoted photocatalytic approach allows for the sulfonamidation of [1.1.1]propellane to generate a variety of C3-substituted bicyclo[1.1.1]pentanesulfonamides. researchgate.net Another method uses light without catalysts or additives to prepare functionalized BCPs, with products often pure enough for subsequent steps without purification. researchgate.net
Radical Functionalization Strategies: Radical chemistry offers a direct pathway to BCPAs from [1.1.1]propellane. nih.gov A twofold radical functionalization strategy, for instance, uses N-centered radicals from α-iodoaziridines to add to propellane, forming an iodo-BCPA that can be further functionalized. nih.gov Multicomponent carboamination of [1.1.1]propellane has also been achieved using an iron(II) phthalocyanine (B1677752) catalyst. nih.govrhhz.net
Flow Chemistry: To address scalability, in-flow photochemical reactions are being developed. A process for reacting propellane with diacetyl under flow conditions has enabled the production of the BCP core on a kilogram scale within a day, providing a key precursor for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its derivatives, including amines. acs.org
Table 1: Comparison of Modern Synthetic Approaches to BCP Amines
| Method | Key Feature | Precursors | Advantages |
|---|---|---|---|
| High-Throughput Synthesis | Automated copper-mediated C-N coupling | Iodo-BCP building blocks, various amines | Rapid library generation, broad scope researchgate.netacs.org |
| Photocatalysis (EnT) | Energy transfer from N-nitrososulfonamides | [1.1.1]Propellane, N-nitrososulfonamides | Access to sulfonamides, diverse C3-functionalization researchgate.net |
| Twofold Radical Functionalization | Sequential N-radical addition and C–I functionalization | [1.1.1]Propellane, α-iodoaziridines | Direct synthesis of 1,3-disubstituted iodo-BCPAs nih.gov |
| Flow Chemistry | Continuous photochemical addition | [1.1.1]Propellane, diacetyl | High scalability, rapid production of BCP core acs.org |
Expanding Reactivity Profiles
While the bridgehead positions of the BCP core are commonly functionalized, research is expanding to explore the reactivity of the entire scaffold, including the C-H bonds of the bridging methylene (B1212753) groups. acs.orgresearchgate.net This opens up pathways to novel substitution patterns that were previously inaccessible, such as 1,2-difunctionalized BCPs that can serve as mimics for ortho- and meta-substituted arenes. pnas.org
Emerging areas of reactivity include:
Bridge Methylene Functionalization: The direct and selective functionalization of the BCP bridge C-H bonds is a significant challenge that is beginning to be addressed. researchgate.net Biocatalysis, using engineered P450 enzymes, has achieved the first direct enantioselective hydroxylation of the bridging methylenes of BCPA derivatives. ox.ac.ukxjtlu.edu.cn This breakthrough provides an efficient route to chiral BCP bioisosteres. ox.ac.ukxjtlu.edu.cn
Cross-Coupling Reactions: The halogen substituent in compounds like 3-chlorobicyclo[1.1.1]pentan-1-amine serves as a handle for various transformations. While the C-I bond is more commonly used, similar reactivity is being explored for C-Cl bonds. Iron-catalyzed Kumada cross-coupling of BCP iodides with Grignard reagents and photoredox-catalyzed Giese reactions have been developed to form new C-C bonds at the bridgehead. acs.org
Nucleophilic Substitution: The substitution of halides at the bridgehead position is a viable route to new derivatives. The reactivity is dependent on the nucleophile and other substituents on the cage. sci-hub.se For example, 1,3-diiodobicyclo[1.1.1]pentane reacts with nitrogen bases to give substitution products but forms [1.1.1]propellane when treated with Grignard reagents. sci-hub.se
Table 2: Emerging Reactivity of the BCP Scaffold
| Reaction Type | Position(s) Functionalized | Key Reagents/Catalysts | Significance |
|---|---|---|---|
| Enzymatic C-H Hydroxylation | Bridge (C2) | Engineered P450BM3 enzymes | Access to chiral, bridge-functionalized BCPs ox.ac.ukxjtlu.edu.cn |
| Kumada Cross-Coupling | Bridgehead (C1/C3) | Fe(acac)3/TMEDA, Grignard reagents | Forms C(sp3)–C(aryl) bonds acs.org |
| Giese Reaction | Bridgehead (C1/C3) | Photoredox catalysts, silyl (B83357) mediators | Forms C(sp3)–C bonds acs.org |
| Nucleophilic Substitution | Bridgehead (C1/C3) | Nitrogen bases, organometallic reagents | Access to diverse functional groups sci-hub.se |
Computational Design of Advanced BCP-Containing Structures
Computational chemistry is an indispensable tool for understanding the unique properties of the BCP core and for designing novel molecules with tailored functions. nih.gov Density Functional Theory (DFT) and other methods are used to predict geometries, analyze electronic structures, and model interactions, guiding synthetic efforts and rationalizing experimental observations. colab.wsresearchgate.net
Key computational approaches include:
Analysis of Non-Covalent Interactions: Computational studies, including Hirshfeld analysis and DFT, are used to investigate the non-covalent interactions (e.g., halogen bonding, hydrogen bonding) that BCP derivatives engage in. nih.gov This knowledge is crucial for designing BCP-containing drugs that can effectively interact with biological targets. nih.gov
Structure and Stability Calculations: DFT calculations are employed to determine the rotational energy barriers and conformational stability of complex molecules containing BCP units. acs.org This is vital for designing molecules with stable axial chirality. acs.org The electronic structure and bonding in novel BCP-like cages containing heteroatoms are also investigated to guide the synthesis of new, stable compounds. scm.com
Reactivity and Mechanistic Studies: DFT is used to rationalize the reactivity of BCP precursors like [1.1.1]propellane and to understand reaction mechanisms. nih.gov For example, calculations helped explain why certain radical acceptors are effective in the multicomponent carboamination of propellane. nih.govrhhz.net
Structure-Based Drug Design (SBDD): Molecular modeling is used to predict how BCP-containing molecules will fit into the active sites of proteins. nih.gov This approach guided the replacement of a phenyl ring with a BCP core in an IDO1 inhibitor, which successfully improved metabolic stability by preventing amide hydrolysis, a strategy confirmed by co-crystal structures. nih.gov
Table 3: Computational Methods in BCP Research
| Computational Method | Property Investigated | Application Example |
|---|---|---|
| DFT, Hirshfeld Analysis | Non-covalent interactions, molecular electrostatic potential | Designing BCP analogs of drugs with specific active site interactions nih.gov |
| DFT, AIM (Atoms-in-Molecules) | Rotational energy barriers, hydrogen bond strength | Assessing the stability of axially chiral biphenols containing BCP units acs.org |
| DFT, NBO (Natural Bond Order) | Electronic structure, bonding analysis | Investigating the stability of heteroelemental bicyclo(1.1.1)pentane complexes scm.com |
| Molecular Docking (e.g., Glide) | Ligand-protein binding modes | Guiding the design of BCP-containing IDO1 inhibitors to improve metabolic stability pnas.orgnih.gov |
Broadening Applications in Chemical Research
While medicinal chemistry remains the dominant application for BCPs, their unique rigid-rod structure is finding use in a broader range of chemical research, particularly in materials science and chemical biology. acs.orgnih.govresearchgate.net The ability to hold functional groups at a fixed distance and with a precise orientation makes the BCP core an ideal building block for creating advanced materials and molecular tools. researchgate.net
Emerging applications include:
Molecular Scaffolding: The rigid, linear geometry of the BCP unit has led to its proposed use as a "Tinkertoy" component in nanoarchitectures and molecular construction. researchgate.net Oligomers of BCPs, known as [n]staffanes, are being explored as molecular rods. researchgate.net
Materials Science: BCP derivatives are being incorporated into liquid crystals, donor-acceptor dyads, and metal-organic frameworks (MOFs). researchgate.net Their rigidity and defined structure are key to creating materials with predictable and novel properties.
Click Chemistry and Bioconjugation: BCP-derived azides and terminal alkynes have been synthesized and shown to be effective substrates in click reactions. researchgate.net This makes them promising building blocks for creating complex molecules for combinatorial chemistry and for conjugating to biomolecules. researchgate.net
Polymer Chemistry: The defined geometry of the BCP core is being exploited in polymer science. For example, 1,3-diethynylbicyclo[1.1.1]pentane is used as a building block for molecular rods, creating new classes of polymers with rigid-rod segments. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
